ELQ-300

Vue d'ensemble

Description

Mécanisme D'action

ELQ-300 exerce ses effets en inhibant le complexe cytochrome bc1 mitochondrial (complexe III de la chaîne de transport des électrons). Cette inhibition perturbe la chaîne de transport des électrons, conduisant à un effondrement du potentiel de la membrane mitochondriale et provoquant finalement la mort cellulaire. Ce mécanisme est similaire à celui des strobilurines, des fongicides puissants .

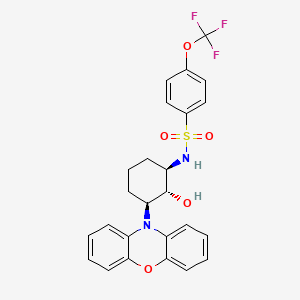

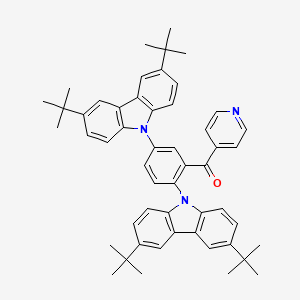

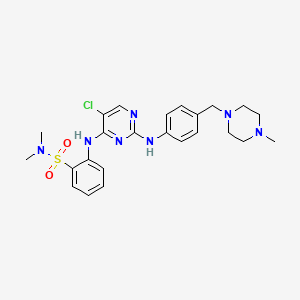

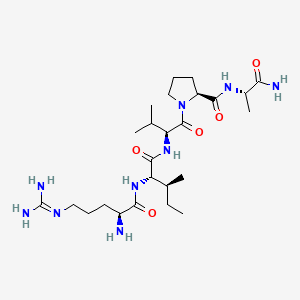

Composés similaires :

Unicité de this compound : this compound se distingue par sa forte activité contre les souches de Plasmodium résistantes à l’atovaquone, sa bonne biodisponibilité orale et son efficacité à tous les stades du cycle de vie du parasite du paludisme . Sa structure unique en tant que 4-quinolone-3-diaryléther le distingue également des autres antimalariques .

Analyse Biochimique

Biochemical Properties

ELQ-300 acts as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III in the electron transport chain), a mechanism shared with some of the most potent fungicides known, the strobilurins . This interaction with the mitochondrial cytochrome bc1 complex is crucial for the biochemical reactions that this compound is involved in.

Cellular Effects

This compound has been found to be highly active against Plasmodium falciparum and Plasmodium vivax at all life cycle stages that play a role in the transmission of malaria . It influences cell function by inhibiting the mitochondrial cytochrome bc1 complex, which is essential for the energy production in cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an inhibitor of the mitochondrial cytochrome bc1 complex . By inhibiting this complex, this compound disrupts the electron transport chain, thereby affecting the energy production in the cell .

Temporal Effects in Laboratory Settings

This compound has shown a unique cumulative dosing effect that successfully blocked recrudescence even in a high-parasitemia acute infection model . Pharmacokinetic evaluation revealed rapid and essentially complete conversion of ELQ-331 to this compound, a rapidly achieved (< 6 h) and sustained (4–5 months) effective plasma this compound concentration .

Dosage Effects in Animal Models

In animal models, this compound has shown to inhibit Plasmodium yoelii growth in an acute infection model . It was found that this compound, at a dose equivalent to 30 mg/kg this compound, protected mice against challenge with P. yoelii sporozoites for at least 4½ months .

Metabolic Pathways

This compound is involved in the mitochondrial electron transport chain by inhibiting the mitochondrial cytochrome bc1 complex . This complex is a part of the electron transport chain and is essential for the production of ATP, the main energy currency of the cell .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, the compound’s interaction with the mitochondrial cytochrome bc1 complex suggests that it is transported to the mitochondria of the cells .

Subcellular Localization

Given that this compound acts as an inhibitor of the mitochondrial cytochrome bc1 complex, it is likely that the compound is localized in the mitochondria of the cells . This subcellular localization is crucial for its activity as it allows this compound to exert its effects on the electron transport chain, thereby influencing energy production within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de ELQ-300 implique un β-cétoester substitué, formé par une réaction d’Ullmann et une acylation ultérieure, qui est ensuite mis à réagir avec une aniline via une réaction de Conrad-Limpach pour produire des 3-substitués 4(1H)-quinolones . Cette voie de synthèse est relativement courte (cinq étapes de réaction), ne nécessite pas de palladium, de séparation chromatographique, ni de chimie de protection de groupe, et peut être réalisée sans distillation sous vide poussé .

Méthodes de production industrielle : La production à l’échelle industrielle de this compound suit la même voie de synthèse, ce qui la rend rentable et évolutive. Le processus implique :

- Formation de β-cétoester substitué via une réaction d’Ullmann.

- Acylation du β-cétoester.

- Réaction avec de l’aniline par une réaction de Conrad-Limpach pour produire des 3-substitués 4(1H)-quinolones .

Analyse Des Réactions Chimiques

Types de réactions : ELQ-300 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés quinoloniques.

Réduction : Les réactions de réduction peuvent modifier le cycle quinolonique, affectant son activité biologique.

Substitution : Les réactions de substitution, en particulier au niveau des cycles phényles, peuvent produire divers analogues avec des propriétés différentes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les nucléophiles (amines, thiols) sont utilisés.

Principaux produits :

4. Applications de la recherche scientifique

This compound a montré un potentiel significatif dans diverses applications de recherche scientifique :

Applications De Recherche Scientifique

ELQ-300 has shown significant promise in various scientific research applications:

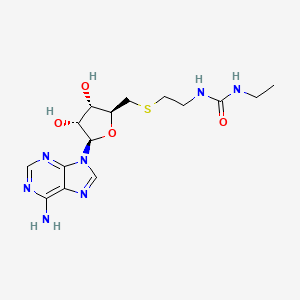

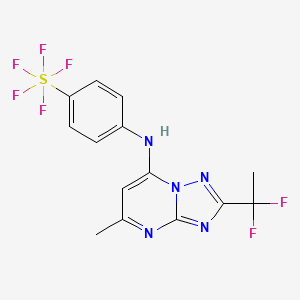

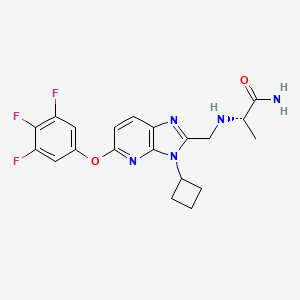

Comparaison Avec Des Composés Similaires

ELQ-316: Another member of the endochin-like quinolone class, with similar antimalarial properties.

Atovaquone: A marketed chemoprophylactic agent with a similar mechanism of action but to which resistance rapidly developed.

Uniqueness of this compound: this compound stands out due to its high activity against atovaquone-resistant strains of Plasmodium, good oral bioavailability, and effectiveness at all life cycle stages of the malaria parasite . Its unique structure as a 4-quinolone-3-diarylether also distinguishes it from other antimalarials .

Propriétés

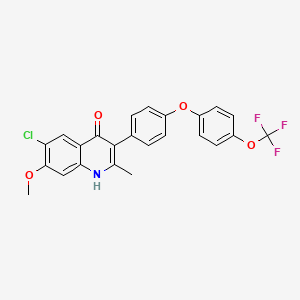

IUPAC Name |

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDNKHCQIZRDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045320 | |

| Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354745-52-0 | |

| Record name | ELQ-300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354745520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELQ-300 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRC5YE92RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

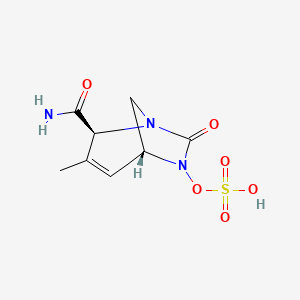

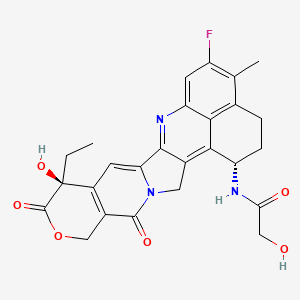

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)

![1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide](/img/structure/B607231.png)